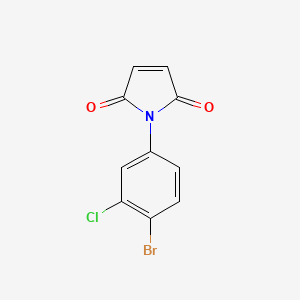

1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-3-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEOYUMKMSZANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306432 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303212-61-5 | |

| Record name | 1-(4-Bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Optimization for 1 4 Bromo 3 Chlorophenyl 1h Pyrrole 2,5 Dione

Precursor Synthesis and Functionalization

The construction of 1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione begins with the synthesis of its key building blocks: the substituted aniline (B41778) and the maleic anhydride (B1165640) core.

Synthesis of 4-bromo-3-chloroaniline (B1265746)

The primary precursor, 4-bromo-3-chloroaniline, is a di-halogenated aromatic amine. Its synthesis typically involves electrophilic aromatic substitution reactions on a substituted benzene (B151609) ring. A common method involves the bromination of 3-chloroaniline (B41212). Due to the activating, ortho-, para-directing nature of the amino group and the meta-directing nature of the chloro group, direct bromination can lead to a mixture of products. Therefore, a protecting group strategy is often employed.

A representative synthetic route is outlined below:

Protection of the Amino Group: The amino group of 3-chloroaniline is first protected, commonly through acetylation with acetic anhydride, to form 3-chloroacetanilide. This step moderates the reactivity of the aniline and directs the incoming electrophile.

Electrophilic Bromination: The protected intermediate, 3-chloroacetanilide, undergoes electrophilic bromination. The acetamido group is a stronger ortho-, para-director than the chloro group, leading to the preferential substitution of bromine at the para position relative to the acetamido group. This yields 4-bromo-3-chloroacetanilide.

Deprotection: The final step is the hydrolysis of the acetamido group, typically under acidic conditions (e.g., with hydrochloric acid), to regenerate the amino group and yield the final product, 4-bromo-3-chloroaniline. youtube.com

An alternative reported synthesis starts from p-chloronitrobenzene, which is dissolved in an aqueous sulfuric acid solution, followed by the slow addition of a bromine reagent (such as elemental bromine or potassium bromate) to introduce the bromine atom. chemicalbook.com Subsequent reduction of the nitro group would yield the target aniline.

Table 1: Synthetic Strategies for 4-bromo-3-chloroaniline

| Starting Material | Key Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| 3-chloroaniline | 1. Acetic anhydride2. Bromine3. HCl (aq) | 4-bromo-3-chloroacetanilide | 4-bromo-3-chloroaniline |

Preparation of Maleic Anhydride Derivatives

The second key precursor is maleic anhydride. This cyclic dicarboxylic anhydride serves as the electrophilic component that reacts with the aniline. nih.gov Maleic anhydride is an industrial chemical produced on a large scale, primarily through the vapor-phase oxidation of n-butane or benzene using a vanadium-phosphorus-oxide (VPO) catalyst. nih.gov For the synthesis of the title compound, unsubstituted maleic anhydride is used. It readily participates in reactions with nucleophiles like amines, where the amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring. researchgate.netchemcess.com

Cyclization Reactions for Pyrrole-2,5-dione Ring Formation

The formation of the central pyrrole-2,5-dione (maleimide) ring is the core transformation in the synthesis of this compound. This is typically achieved through the reaction of the precursor aniline with maleic anhydride.

Condensation-Dehydration Routes from Maleic Anhydride and Substituted Anilines

The most widely employed method for synthesizing N-arylmaleimides is a two-step condensation-dehydration sequence. iosrjournals.orgsrce.hr

Formation of Maleamic Acid: The first step involves the reaction of 4-bromo-3-chloroaniline with maleic anhydride. The nucleophilic amino group of the aniline attacks one of the electrophilic carbonyl carbons of the maleic anhydride. This results in the opening of the anhydride ring to form the corresponding N-arylmaleamic acid, specifically N-(4-bromo-3-chlorophenyl)maleamic acid. This reaction is typically carried out at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF), chloroform, or diethyl ether. iosrjournals.orgsrce.hr

Cyclodehydration: The second step is the cyclization of the intermediate maleamic acid to form the imide ring through dehydration. This is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically anhydrous sodium acetate (B1210297). iosrjournals.orgsrce.hrrsc.org The mixture is often heated to around 100 °C to drive the reaction to completion. rsc.org After cooling, the product is usually precipitated by pouring the reaction mixture into an ice-water mixture. rsc.org

This two-step approach is a robust and general method for the preparation of a wide variety of N-substituted maleimides. srce.hr

Alternative Cyclization Strategies (e.g., from Maleic Acid Derivatives)

While the two-step method is common, alternative strategies exist. One such approach involves the direct reaction of maleic acid with anilines in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅). iosrjournals.org This method bypasses the isolation of the maleamic acid intermediate, potentially offering a more streamlined, one-pot synthesis.

Additionally, methods have been developed for the direct conversion of maleic anhydride and anilines to the corresponding maleimide (B117702) without isolating the amic acid. These can utilize reagents such as hexamethyldisilazane (B44280) (HMDS) with zinc bromide (ZnBr₂) or ammonium (B1175870) persulfate in DMSO. iosrjournals.org These alternative routes can offer advantages in terms of reaction time or specific substrate compatibility.

Reaction Conditions and Catalytic Systems in Synthesis

The choice of reaction conditions and catalysts is crucial for optimizing the yield and purity of this compound.

For the conventional two-step synthesis, the cyclodehydration step is critical. The combination of acetic anhydride and sodium acetate at elevated temperatures (e.g., 100 °C) is the most traditional and widely reported system. iosrjournals.orgrsc.org Other reagents that can effect this ring closure include acetyl chloride with triethylamine (B128534) or methanesulfonic acid in n-butanol. iosrjournals.org

More recently, organocatalytic approaches have been explored to perform these transformations under milder conditions. N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the synthesis of N-aryl maleimides. researchgate.netchemrxiv.org These reactions can often proceed at room temperature, avoiding the harsh conditions of traditional methods which can be beneficial for sensitive substrates. researchgate.netchemrxiv.orgresearchgate.net The NHC catalyst activates the carboxylic acid intermediate, facilitating intramolecular amidation under mild conditions. researchgate.netchemrxiv.org

Table 2: Comparison of Cyclization Methods and Conditions

| Method | Starting Materials | Key Reagents/Catalyst | Conditions | Advantages/Disadvantages |

|---|---|---|---|---|

| Two-Step Condensation-Dehydration | 4-bromo-3-chloroaniline, Maleic anhydride | Acetic anhydride, Sodium acetate | Heating (e.g., 100 °C) | Robust, widely applicable; requires two steps and heating. iosrjournals.orgsrce.hr |

| Direct Cyclization from Maleic Acid | 4-bromo-3-chloroaniline, Maleic acid | Phosphorus pentoxide (P₂O₅) | N/A | One-pot potential; uses a harsh dehydrating agent. iosrjournals.org |

| NHC-Catalyzed Cyclization | N-(4-bromo-3-chlorophenyl)maleamic acid | N-heterocyclic carbene (NHC) | Mild (e.g., 25 °C) | Mild conditions, high efficiency; catalyst may be complex/expensive. researchgate.netchemrxiv.org |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the synthesis of N-aryl pyrrole-2,5-diones, influencing both the rate of reaction and the yield of the final product. The initial acylation of the aniline with maleic anhydride is often performed in aprotic solvents like diethyl ether or tetrahydrofuran (THF), which facilitate the formation of the N-phenylmaleamic acid intermediate in high yields, often precipitating directly from the reaction mixture. mdpi.comucl.ac.be

For the subsequent cyclodehydration step, a common method involves heating the maleamic acid in the presence of acetic anhydride and a catalyst like sodium acetate. mdpi.comtandfonline.com However, various solvents can be employed, and their properties significantly impact the reaction's efficiency. A mixture of a solvent capable of forming an azeotrope with water (e.g., toluene, xylene) and an organic aprotic polar solvent can be used to effectively remove the water generated during imidization, driving the reaction to completion. epo.org The concentration of the maleamic acid in the solvent is also a key parameter, typically ranging from 0.1 to 5 mol/L. epo.org The use of greener solvents is also being explored to reduce the environmental impact of the synthesis. researchgate.net

Table 1: Effect of Different Solvents on N-Aryl Maleimide Synthesis

| Solvent System | Typical Conditions | Role of Solvent | Reported Yields |

|---|---|---|---|

| Diethyl Ether / THF | Room temperature | Formation of maleamic acid intermediate | >95% for intermediate researchgate.net |

| Acetic Anhydride | Reflux with catalyst (e.g., NaOAc) | Reagent and solvent for cyclization | 79-93% mdpi.com |

| Toluene / DMF | Azeotropic reflux | Removes water byproduct, drives equilibrium | High |

| Ethanol (B145695) | Reflux | Recrystallization and purification of final product tandfonline.com | N/A (Purification) |

Role of Catalysts (e.g., Acid Catalysis, Metal Catalysis)

Catalysis is crucial for the efficient cyclodehydration of N-arylmaleamic acids to their corresponding imides. While the reaction can proceed thermally, catalysts significantly lower the required temperature and reaction time.

Acid Catalysis: Traditional methods frequently employ acid catalysis. A combination of acetic anhydride and a weak base catalyst like sodium acetate is a widely used system for this conversion. tandfonline.com The acetic anhydride acts as a dehydrating agent, while the acetate ion facilitates the ring-closure mechanism. researchgate.net Stronger Brønsted acids with a pKa of 3 or less are generally avoided in some commercial processes to prevent side reactions and decomposition of the solvent. epo.org

Metal Catalysis: More recent methodologies have introduced various metal catalysts to improve efficiency and mildness of the reaction conditions.

Zinc Salts: Zinc salts of maleamic acids, or zinc compounds that form these salts in situ, have been patented as effective catalysts for the dehydrating imidization reaction. epo.org These catalysts are noted for eliminating induction periods and preventing solvent decomposition. epo.org

Ruthenium Catalysts: Ruthenium complexes such as Ru₃(CO)₁₂ have been used for the intermolecular [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide to produce polysubstituted maleimides, showcasing an alternative synthetic route. researchgate.net

Palladium Catalysts: Palladium-catalyzed reactions, such as the cross-coupling of indium organometallics with dihalomaleimides, allow for the synthesis of unsymmetrical 3,4-disubstituted maleimides. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): Organocatalytic approaches using NHCs have been developed for the atroposelective synthesis of N-aryl maleimides under mild conditions, representing a significant advancement in creating chiral variants. chemrxiv.orgbohrium.comresearchgate.net

Temperature and Pressure Optimization

Temperature: Reaction temperature is a critical parameter for controlling the synthesis of this compound. The initial formation of the maleamic acid is typically an exothermic reaction conducted at or below room temperature to control the reaction rate. The subsequent cyclodehydration step, however, requires elevated temperatures to overcome the activation energy for ring closure and to facilitate the removal of water. Conventional heating methods often involve refluxing the reaction mixture at temperatures between 60-100°C. tandfonline.com For instance, heating N-(4-chloro)maleanilic acid with sodium acetate and acetic anhydride at 60–70°C for 60 minutes is a common procedure. tandfonline.com However, maleimide self-reaction can occur at temperatures above 150-200°C, leading to irreversible polymerization, which sets a practical upper limit for processing. nih.gov

Pressure: While most laboratory-scale syntheses of N-aryl maleimides are conducted at atmospheric pressure, high hydrostatic pressure (HHP) has been investigated as a tool for green chemistry. HHP has been shown to be an effective activation method for catalyst- and solvent-free Paal-Knorr cyclization reactions, significantly reducing reaction times while maintaining high yields. researchgate.net This technique offers a potential route for greener, more efficient industrial-scale production by enabling reactions to proceed rapidly without the need for catalysts or solvents. researchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the intermediate N-(4-bromo-3-chlorophenyl)maleamic acid and the final product, this compound, are critical steps to ensure high purity.

The N-arylmaleamic acid intermediate often precipitates from the initial reaction mixture (e.g., in diethyl ether) and can be isolated by simple vacuum filtration. ucl.ac.be This crude solid can be washed with cold solvent to remove unreacted starting materials.

For the final maleimide product, a common work-up procedure involves pouring the reaction mixture into an ice-water mixture after cooling. rsc.org This causes the product to precipitate as a solid. The crude product is then collected by vacuum filtration using a Büchner funnel and washed several times with water to remove residual reagents like acetic acid and salts. rsc.org

Further purification is typically achieved through recrystallization. Ethanol is a frequently used solvent for recrystallizing N-aryl maleimides. tandfonline.comresearchgate.net The crude solid is dissolved in hot ethanol and allowed to cool slowly, promoting the formation of pure crystals, which are then collected by filtration and dried. The purity of the final product can be confirmed using techniques such as melting point determination and thin-layer chromatography (TLC). researchgate.net

Green Chemistry Approaches in the Synthesis of N-Aryl Pyrrole-2,5-diones

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods for N-aryl pyrrole-2,5-diones, aligning with the principles of green chemistry. semanticscholar.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net

Solvent-Free Synthesis

One prominent green chemistry strategy is the use of solvent-free, or "neat," reaction conditions. By eliminating volatile organic solvents, these methods reduce environmental pollution, cost, and safety hazards. Solventless methods for producing aryl-substituted maleimides have been reported with high yields, ranging from 78% to 99%. tandfonline.com These reactions can be performed by simply grinding the reactants together, sometimes with a solid catalyst, at room temperature or with minimal heating. tandfonline.com This approach is highly atom-efficient and significantly reduces waste. tandfonline.com

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions and is considered a green chemistry technique. rsc.org Microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purities compared to conventional heating methods. semanticscholar.orgmdpi.com

The synthesis of N-aryl maleimides is particularly amenable to microwave assistance. For the cyclization of N-(4-chloro)maleanilic acid, optimal microwave conditions were found to be 90°C for just 30 seconds, achieving a 73% yield. This represents a 99% reduction in reaction time compared to conventional heating. tandfonline.com Furthermore, microwave irradiation can be effectively combined with solvent-free conditions, offering a synergistic green approach. The reaction of maleic anhydride and aromatic amines in the presence of acetic anhydride under solvent-free microwave irradiation has been shown to produce N-aryl maleimides in high yields (80-90%). semanticscholar.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Temperature | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 60 minutes | 60-70°C | 70% | tandfonline.com |

| Microwave Irradiation | 30 seconds | 90°C | 73% | tandfonline.com |

| MW (Solvent-Free) | 4-7 minutes | N/A (Power: 640W) | High (80-90%) | rsc.orgsemanticscholar.org |

Catalyst Recycling and Sustainability Considerations

The principles of green and sustainable chemistry are increasingly integral to the development of synthetic routes for fine chemicals, including this compound. nih.gov A primary focus of sustainable synthesis is the minimization of waste, reduction of energy consumption, and the use of recoverable and reusable catalysts. While specific studies on catalyst recycling for the synthesis of this compound are not extensively detailed in the available literature, sustainable strategies can be inferred from methodologies developed for the broader class of N-substituted maleimides and related heterocyclic compounds. researchgate.net

The synthesis of N-aryl maleimides typically involves the cyclodehydration of an intermediate maleamic acid, a step that is often acid-catalyzed. Traditional homogeneous catalysts, such as sulfuric acid or p-toluenesulfonic acid, are effective but pose significant challenges for separation and recycling, often leading to corrosive waste streams. google.com Consequently, modern research emphasizes the development of heterogeneous catalysts that can be easily recovered from the reaction mixture by simple physical processes like filtration, thereby reducing environmental impact and operational costs.

One promising approach involves the use of solid acid catalysts. For instance, in the synthesis of N-substituted pyrroles, which are structurally related to the target compound, commercially available aluminas have been employed as low-cost, efficient, and recyclable heterogeneous catalysts. mdpi.com One particular alumina, CATAPAL 200, was shown to be effective under solvent-free conditions, simplifying the reaction work-up and minimizing the use of hazardous organic solvents. mdpi.com The reusability of this catalyst was demonstrated for up to five consecutive cycles without a significant loss of its catalytic activity, making the protocol sustainable and economically advantageous. mdpi.com

| Reaction Cycle | Product Yield (%) |

|---|---|

| 1 | 96 |

| 2 | 95 |

| 3 | 95 |

| 4 | 94 |

| 5 | 93 |

Another sustainability consideration is the selection of inherently safer and more environmentally benign catalysts. Betaines, which are natural compounds, have been patented for use in the preparation of maleimides. google.com Their use is advantageous as they are noted to cause minimal damage to the environment compared to traditional strong acids. google.com While the patent does not explicitly detail a recycling protocol, the use of such green catalysts aligns with the core principles of sustainable chemistry.

Advanced Structural Elucidation and Spectroscopic Analysis of 1 4 Bromo 3 Chlorophenyl 1h Pyrrole 2,5 Dione

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione, this analysis would provide definitive information on its molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. This technique would also elucidate the planarity of the pyrrole-2,5-dione ring and the dihedral angle between this ring and the substituted phenyl ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A comprehensive NMR analysis of this compound would involve several techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy would identify all the distinct proton environments in the molecule. For the 4-bromo-3-chlorophenyl group, the protons would exhibit a specific splitting pattern (e.g., an AX or ABX system) based on their coupling constants, providing information about their relative positions on the aromatic ring. The two protons on the pyrrole-2,5-dione ring would likely appear as a singlet due to their chemical equivalence.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

¹³C NMR spectroscopy would reveal the number of unique carbon atoms and their chemical environments. The spectrum would show distinct signals for the carbonyl carbons of the dione (B5365651), the olefinic carbons of the pyrrole (B145914) ring, and the carbons of the substituted phenyl ring. The positions of the bromine and chlorine atoms would influence the chemical shifts of the adjacent carbon atoms.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR techniques would be employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, confirming the connectivity within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which can help in confirming the stereochemistry and conformation of the molecule.

Heteronuclear NMR (e.g., ¹⁵N NMR, if applicable) for Heteroatom Environments

¹⁵N NMR spectroscopy, if performed, would provide information about the electronic environment of the nitrogen atom in the pyrrole ring. The chemical shift of the nitrogen would be influenced by the electron-withdrawing nature of the dione group and the substituted phenyl ring.

Vibrational Spectroscopic Characterization (FT-IR, Raman) of Key Functional Groups

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR (Fourier-Transform Infrared) Spectroscopy would show characteristic absorption bands for the functional groups in this compound. Key expected vibrations include the C=O stretching of the imide group (typically a strong doublet), C=C stretching of the pyrrole ring, and various C-H and C-C stretching and bending vibrations of the aromatic ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region.

Raman Spectroscopy would provide complementary information to FT-IR. Non-polar bonds, such as the C=C bond in the pyrrole ring and the aromatic ring vibrations, often produce strong signals in Raman spectra. The symmetric stretching of the carbonyl groups would also be Raman active.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and exact mass of this compound. The calculated exact mass of the molecular ion [M]⁺ is a critical parameter in confirming the compound's identity.

The fragmentation of this compound under mass spectrometry conditions is predicted to follow pathways characteristic of N-aryl imides. The initial fragmentation would likely involve the cleavage of the N-phenyl bond and fragmentation of the pyrrole-2,5-dione ring. Due to the presence of bromine and chlorine isotopes, the molecular ion and its fragments would exhibit characteristic isotopic patterns.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Molecular Formula | Calculated m/z |

| [M]⁺ | C₁₀H₅BrClNO₂ | 300.9219 |

| [M-CO]⁺ | C₉H₅BrClNO | 272.9270 |

| [M-2CO]⁺ | C₈H₅BrClN | 244.9321 |

| [C₆H₃BrCl]⁺ | C₆H₃BrCl | 188.9134 |

| [C₄H₂NO₂]⁺ | C₄H₂NO₂ | 96.0080 |

Note: The data presented in this table is theoretical and calculated based on the chemical structure. The m/z values correspond to the most abundant isotopes.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of each element within the molecule, which is used to experimentally verify the empirical formula. For this compound, with the molecular formula C₁₀H₅BrClNO₂, the theoretical elemental composition has been calculated.

Table 2: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 39.71 |

| Hydrogen | H | 1.01 | 1.67 |

| Bromine | Br | 79.90 | 26.42 |

| Chlorine | Cl | 35.45 | 11.72 |

| Nitrogen | N | 14.01 | 4.63 |

| Oxygen | O | 16.00 | 10.58 |

Note: The data presented in this table is the theoretical elemental composition calculated from the molecular formula C₁₀H₅BrClNO₂.

Chemical Reactivity and Mechanistic Investigations of 1 4 Bromo 3 Chlorophenyl 1h Pyrrole 2,5 Dione

Reactivity of the Maleimide (B117702) (Pyrrole-2,5-dione) Ring

The chemical behavior of 1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione is largely dictated by the pyrrole-2,5-dione heterocycle, commonly known as the maleimide group. This functionality possesses a highly electron-deficient carbon-carbon double bond due to the presence of two adjacent electron-withdrawing carbonyl groups. This electronic feature makes the maleimide ring an excellent electrophile and a participant in a variety of chemical transformations. The N-aryl substituent, in this case, the 4-bromo-3-chlorophenyl group, further modulates this reactivity through its electronic effects.

[4+2] Cycloaddition Reactions (Diels-Alder Chemistry) with Diene Partners

The electron-poor double bond of the maleimide ring makes this compound a potent dienophile in [4+2] cycloaddition reactions, a classic example of which is the Diels-Alder reaction. wikipedia.org This reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring, providing a reliable method for constructing cyclic systems with high stereochemical control. wikipedia.org

N-arylmaleimides readily react with various dienes. For instance, cycloaddition with five-membered heterocyclic dienes like 2,5-dimethylfuran (B142691) has been shown to yield bicyclic adducts. nih.gov The reaction typically proceeds by heating the N-arylmaleimide and the diene partner in a suitable solvent, such as toluene. nih.gov The resulting cycloadducts can sometimes undergo further transformations; for example, adducts formed from furan (B31954) dienes can be rearranged under acidic conditions to form substituted isoindoline-1,3-diones. nih.gov

The scope of diene partners is broad and includes not only furans but also thiophenes and pyrroles, although the reactivity and stability of the resulting adducts can vary. nih.gov Thiochalcones have also been shown to act as heterodienes in thia-Diels-Alder reactions with dienophiles like 1,4-quinones, suggesting the versatility of this cycloaddition chemistry. beilstein-journals.org Given the established reactivity of N-arylmaleimides, this compound is expected to be an effective dienophile for the synthesis of complex polycyclic structures.

| Diene Partner | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 2,5-Dimethylfuran | Toluene, 60-80°C | Bicyclic Adduct | nih.gov |

| Butadiene | Heating | Substituted Cyclohexene | wikipedia.org |

| 1,2,5-Trimethylpyrrole | Toluene, 60°C | No cycloadduct observed (cycloreversion favored) | nih.gov |

| Aryl/Hetaryl Thiochalcones | THF, 60°C | Fused 4H-Thiopyrans (via Hetero-Diels-Alder) | beilstein-journals.org |

Nucleophilic Additions (Michael-Type Additions) to the Carbon-Carbon Double Bond

The pronounced electrophilicity of the maleimide double bond makes it highly susceptible to conjugate addition by nucleophiles, a transformation known as the Michael-type addition. vectorlabs.comnih.gov This reaction is one of the most fundamental and widely utilized aspects of maleimide chemistry, forming the basis for numerous applications, particularly in bioconjugation.

The reaction of maleimides with sulfhydryl (thiol) groups is a rapid and highly efficient process that proceeds via a Michael-type addition mechanism to form a stable thioether bond within a thiosuccinimide product. vectorlabs.commdpi.com This reaction is particularly effective with the thiolate anion (RS-), which is a more potent nucleophile than the neutral thiol (RSH). acs.org Consequently, the reaction rate is highly dependent on the pH of the medium, as a higher pH increases the concentration of the thiolate species. figshare.com

The thiol-maleimide reaction is notably chemoselective, especially in the pH range of 6.5 to 7.5. vectorlabs.com Within this window, the reaction with thiols is approximately 1,000 times faster than the corresponding reaction with amines, allowing for the specific modification of cysteine residues in the presence of other nucleophilic amino acid side chains like lysine. vectorlabs.com The electron-withdrawing nature of the 4-bromo and 3-chloro substituents on the N-aryl ring of this compound is expected to enhance the electrophilicity of the double bond, further promoting this rapid reaction with thiols. mdpi.com

Mechanistic studies have revealed that the addition of alkyl and aryl thiolates can proceed through different pathways, including stepwise addition with rate-limiting nucleophilic attack or proton transfer, or a concerted mechanism. acs.org The specific pathway is influenced by the nature of the thiol. acs.org While the resulting thiosuccinimide linkage is generally stable, it can undergo a retro-Michael reaction (β-elimination) under certain basic or nucleophilic conditions, which can lead to thiol exchange. mdpi.com This can be mitigated by subsequent hydrolysis of the thiosuccinimide ring to the more stable thio-succinamic acid. mdpi.com

While the reaction with thiols is dominant under physiological conditions, primary and secondary amines can also act as nucleophiles in Michael-type additions to the maleimide double bond. vectorlabs.comnih.gov The reactivity of amines becomes more competitive with thiols at pH values above 7.5. vectorlabs.com The addition of an amine to the maleimide ring results in an amino-succinimide derivative.

In some synthetic strategies, the addition of an amine after an initial thiol addition to a dihalomaleimide has been used to create stable, dual-functionalized conjugates. rsc.org The electron-donating character of the newly added amino group deactivates the maleimide system toward further nucleophilic attack, thereby stabilizing the conjugate. rsc.org Other nucleophiles can also add to the maleimide core. For example, aminocrotonic acid esters, acting as 1,3-C,N-dinucleophiles, have been shown to react with substituted maleimides in domino reactions to form complex heterocyclic systems like hexahydropyrrolo[3,4-b]pyrroles. nih.gov

Radical Reactions and Polymerization Initiation

The carbon-carbon double bond of the maleimide moiety can participate in radical reactions. N-substituted maleimides are capable of undergoing copolymerization with electron-donor monomers upon UV exposure, often without the need for an external photoinitiator. kpi.ua In such systems, the maleimide monomer absorbs the UV radiation and can enter an excited state. This excited maleimide can then generate initiating radicals, potentially through hydrogen abstraction from another ground-state maleimide molecule or the co-monomer. kpi.ua

This reactivity allows N-substituted maleimides to be used in the production of highly crosslinked polymer networks. For example, photo-induced copolymerization of bis-maleimides with divinyl ethers proceeds rapidly to high conversion. kpi.ua Furthermore, N-substituted maleimides can themselves act as monomeric photoinitiators, inducing the polymerization of other monomers like acrylates upon UV irradiation. kpi.ua This dual functionality as both a monomer and an initiator makes them versatile components in photopolymerization applications.

Photochemical Transformations of the Maleimide Moiety

Beyond radical polymerization, the maleimide ring can undergo various other transformations when exposed to light, most notably [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. nih.govnih.gov This reaction is a powerful tool for synthesizing strained four-membered rings, which are present in a number of biologically important molecules. nih.gov

A critical distinction exists between the photochemical behavior of N-alkyl and N-aryl maleimides. nih.govacs.org N-alkyl maleimides can often undergo [2+2] cycloaddition upon direct irradiation with UV light (e.g., 370 nm). nih.govacs.org In contrast, N-aryl maleimides, such as this compound, typically have very low triplet energies and are inefficient at initiating the reaction directly. nih.govacs.org For these compounds, the reaction requires the use of a photosensitizer, such as thioxanthone, which can absorb light at a different wavelength (e.g., 440 nm), become excited, and then transfer its energy to the maleimide, facilitating the cycloaddition. nih.govacs.org This sensitized approach enables the successful participation of N-aryl maleimides in [2+2] photocycloadditions with a variety of olefin partners. nih.gov Other photochemical reactions involving N-substituted maleimides and N,N-dimethylanilines have also been developed, utilizing a photoinitiator like benzaldehyde (B42025) to generate pyrrolo[3,4-c]quinolinone adducts. researchgate.net

| Reaction Type | Reactant Partner | Key Conditions | Product | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Alkenes (Olefins) | Photosensitizer (e.g., Thioxanthone), Visible Light (e.g., 440 nm) | Cyclobutane Adduct | nih.gov, acs.org |

| Oxidative Annulation | N,N-Dimethylanilines | Photoinitiator (e.g., Benzaldehyde) | Pyrrolo[3,4-c]quinolinone | researchgate.net |

Reactivity of the 4-bromo-3-chlorophenyl Moiety

The reactivity of the 4-bromo-3-chlorophenyl group attached to the maleimide core is predominantly dictated by the presence of the two halogen substituents on the aromatic ring. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds offer distinct sites for chemical modification. Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, reactions that differentiate between the two halogens, such as palladium-catalyzed cross-coupling, typically occur selectively at the bromine-substituted position.

The bromine atom at the C4 position of the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. The higher reactivity of aryl bromides over aryl chlorides in the key oxidative addition step to the palladium(0) center allows for selective functionalization at the C-Br bond, leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester. mdpi.comnih.gov The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. mdpi.comnih.gov For this compound, a Suzuki reaction with an arylboronic acid would be expected to yield the corresponding 4-aryl-3-chlorophenyl derivative. mdpi.com

Interactive Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the Pd catalyst and influences reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, 1,4-Dioxane, Dimethoxyethane (DME), Water mixtures | Solubilizes reactants and influences reaction rate |

| Temperature | Room Temperature to >100 °C | Affects reaction kinetics |

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgresearchgate.net The catalytic system typically involves a palladium(0) catalyst and a copper(I) co-catalyst, along with a base (usually an amine) that also serves as the solvent. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkyne would selectively form a 4-alkynyl-3-chlorophenyl product. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. libretexts.orgnih.gov

Interactive Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Main catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper(I) acetylide |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as the solvent |

| Solvent | Toluene, Tetrahydrofuran (B95107) (THF), DMF | Co-solvent if the amine base is not used as the solvent |

| Temperature | Room Temperature to ~100 °C | Mild conditions are often sufficient |

Buchwald-Hartwig Amination: This reaction forms a C(sp²)–N bond between an aryl halide and an amine (primary or secondary). wikipedia.org It is a cornerstone of modern synthetic chemistry for constructing arylamines. libretexts.orgacsgcipr.org The catalytic system consists of a palladium source and a specialized phosphine (B1218219) ligand, which is crucial for the efficiency of the reaction, along with a strong base. libretexts.orgorganic-chemistry.org Applying this reaction to this compound would selectively replace the bromine atom with a desired amino group.

Interactive Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) precursor |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Bulky, electron-rich phosphines that promote reductive elimination |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine and facilitates C-N bond formation |

| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are typically used |

| Temperature | Room Temperature to >100 °C | Dependent on substrate reactivity and catalyst system |

Directed Ortho-Metalation (DoM): DoM is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a strong organolithium base to deprotonate a position ortho to a directing metalation group (DMG). baranlab.orgorganic-chemistry.org The DMG coordinates to the lithium cation, increasing the kinetic acidity of the adjacent protons. baranlab.orguwindsor.ca For this compound, the imide moiety could potentially function as a DMG. Amide and carbamate (B1207046) groups are known to be effective DMGs. wikipedia.org The deprotonation would occur at one of the two positions ortho to the imide group (C2 or C6).

At C6: This position is ortho to the imide and meta to the bromine and chlorine.

At C2: This position is ortho to both the imide and the chlorine atom. The additive acidifying effect of the chloro substituent could favor metalation at this site.

Following deprotonation with a base like n-butyllithium or sec-butyllithium, the resulting aryllithium intermediate can be trapped with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent with high regioselectivity.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile replaces an atom (usually hydrogen) on an aromatic ring. libretexts.orglongdom.org The regioselectivity is governed by the existing substituents. The phenyl ring of this compound has three substituents to consider:

N-Maleimido group: The two carbonyl groups make this a very strong electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta positions (C3 and C5).

Chloro and Bromo groups: Halogens are deactivating but are ortho, para-directors.

The combined effect of these groups makes the aromatic ring highly electron-deficient and thus strongly deactivated towards electrophilic attack. Any substitution would require harsh reaction conditions. The directing effects are conflicting: the imide group directs to C5, while the bromine atom also directs to C5 (ortho position). The chlorine atom directs to its ortho position (C2) and its para position (C5). Therefore, the C5 position is the most likely site for substitution, as it is activated by both halogen directors and is one of the meta positions relative to the powerful deactivating imide group.

Hydrolysis and Ring-Opening Reactions of the Imide

The 1H-pyrrole-2,5-dione (maleimide) ring is susceptible to hydrolysis, particularly under basic conditions. nih.gov This reaction involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide. This leads to the formation of a tetrahedral intermediate, which then undergoes ring-opening to yield a succinamic acid derivative (an amide-acid). nih.govspringernature.com

The reaction is generally irreversible under basic conditions. The electron-withdrawing nature of the attached 4-bromo-3-chlorophenyl ring is expected to enhance the electrophilicity of the imide carbonyl carbons, potentially accelerating the rate of hydrolysis compared to maleimides with electron-donating aryl substituents. nih.gov In acidic conditions, the ring-opened product can exist in equilibrium with the closed-ring imide form. nih.gov

Detailed Mechanistic Insights into Reaction Pathways

Palladium-Catalyzed Cross-Coupling Reactions: The mechanisms for the Suzuki, Sonogashira, and Buchwald-Hartwig reactions all proceed via a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and forms a Pd(II) intermediate.

Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

In the Suzuki reaction, the boronic acid, activated by the base, undergoes transmetalation, transferring its organic group to the palladium center and displacing the bromide.

In the Sonogashira reaction, the terminal alkyne reacts with the Cu(I) co-catalyst to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex.

In the Buchwald-Hartwig amination, the amine coordinates to the Pd(II) center. Subsequent deprotonation by the base forms a palladium amide complex. libretexts.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) center. This forms the new C-C or C-N bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Directed Ortho-Metalation: The mechanism involves the initial formation of a complex between the Lewis acidic lithium of the organolithium reagent (e.g., n-BuLi) and a Lewis basic heteroatom on the DMG (the nitrogen or oxygen atoms of the imide). wikipedia.orgbaranlab.org This pre-coordination brings the strong base into proximity with the ortho-protons, facilitating their abstraction and the formation of a thermodynamically stable aryllithium species, which remains complexed to the DMG. organic-chemistry.org This intermediate then reacts with an added electrophile.

Electrophilic Aromatic Substitution: This is a two-step mechanism.

The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The formation of this intermediate is typically the slow, rate-determining step. The stability of the arenium ion is influenced by the substituents; electron-withdrawing groups destabilize it, slowing the reaction.

In a fast subsequent step, a base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the substitution product. libretexts.org

Imide Hydrolysis: The base-catalyzed hydrolysis of the succinimide (B58015) ring is a nucleophilic acyl substitution reaction. A hydroxide ion (OH⁻) acts as the nucleophile, attacking one of the electrophilic carbonyl carbons. This forms a negatively charged tetrahedral intermediate. The ring then opens by cleavage of the acyl-nitrogen bond, using the nitrogen as a leaving group, which is immediately protonated by the solvent (water) to form the final maleanilic acid (amic acid) product.

Theoretical and Computational Studies on 1 4 Bromo 3 Chlorophenyl 1h Pyrrole 2,5 Dione

Quantum Chemical Calculations of Electronic Structure

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione, a key geometric parameter is the dihedral angle between the plane of the phenyl ring and the plane of the pyrrole-2,5-dione ring. This angle determines the extent of electronic communication between the two ring systems.

Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule and their relative energies. Due to the rotational freedom around the C-N bond connecting the phenyl and pyrrole (B145914) rings, multiple conformers could exist. Computational methods can identify the most stable conformer and the energy barriers for rotation, which are crucial for understanding the molecule's behavior in different environments.

Table 1: Key Geometric Parameters for Optimized Structure

| Parameter | Description | Significance |

|---|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C=O, C-N, C-Cl, C-Br). | Provides insight into bond strength and order. For example, the C=O bond lengths in the dione (B5365651) ring are indicative of their carbonyl character. |

| **Bond Angles (°) ** | Calculated angles between three connected atoms (e.g., O=C-C, C-N-C). | Defines the local shape and steric environment around an atom. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be distributed primarily over the more electron-rich 4-bromo-3-chlorophenyl ring, while the LUMO is anticipated to be localized on the electron-deficient pyrrole-2,5-dione moiety, particularly around the carbonyl groups and the C=C double bond. A small HOMO-LUMO gap would suggest high reactivity, indicating the molecule can be easily excited.

Table 2: Frontier Molecular Orbital Properties

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (eV) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and lower stability. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

In the MEP map of this compound, the most electron-rich (negative potential) regions are expected to be located around the two carbonyl oxygen atoms, making them likely sites for electrophilic attack. Conversely, electron-deficient (positive potential) regions are anticipated around the hydrogen atoms of the pyrrole ring and potentially near the halogen atoms, indicating sites for nucleophilic attack.

Table 3: MEP Surface Color Code and Interpretation

| Color | Electrostatic Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich regions; preferred sites for electrophilic attack. |

| Yellow / Green | Intermediate / Neutral | Regions with moderate electron density. |

| Blue | Most Positive | Electron-deficient regions; preferred sites for nucleophilic attack. |

While MEP maps provide a good qualitative picture of reactivity, global and local reactivity descriptors derived from conceptual DFT offer a more quantitative analysis. Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack.

These indices are calculated based on the change in electron density when an electron is added to or removed from the molecule. For this compound, Fukui functions can pinpoint the specific atoms on both the phenyl and pyrrole rings that are most reactive, providing a more refined prediction of reaction sites than MEP analysis alone.

Table 4: Global and Local Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. Higher hardness implies lower reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A global measure of a molecule's electrophilic character. |

| Fukui Function (f(r)) | Varies for nucleophilic (f+), electrophilic (f-), and radical (f0) attack. | A local descriptor that indicates the reactivity of a specific atomic site within the molecule. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products. This involves identifying all intermediates and, most importantly, the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate.

For a reaction involving this compound, such as a nucleophilic addition to the pyrrole ring, computational modeling can elucidate the step-by-step mechanism. By calculating the geometries and energies of the reactants, products, and the transition state connecting them, researchers can predict the feasibility and kinetics of the proposed reaction, providing insights that are often difficult to obtain experimentally.

Table 5: Parameters from Reaction Pathway Modeling

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | Determines the rate of the reaction. A lower activation energy corresponds to a faster reaction. |

| Reaction Energy (ΔE) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (ΔE < 0) or endothermic (ΔE > 0). |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | Provides a snapshot of the bond-breaking and bond-forming processes during the reaction. |

| Imaginary Frequency | A vibrational mode with a negative frequency value. | A key indicator of a true transition state structure; it corresponds to the motion along the reaction coordinate. |

Spectroscopic Property Prediction (NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

Infrared (IR) Spectroscopy: Computational methods can calculate the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, C-N stretching, C-H stretching of the aromatic ring, and the characteristic C-Cl and C-Br stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be predicted with high accuracy. These calculations help in assigning the signals in experimental NMR spectra. For this molecule, predictions would differentiate between the protons on the pyrrole ring and the protons on the substituted phenyl ring, as well as the distinct carbon environments in the dione and aromatic moieties.

Table 6: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance for Structure |

|---|---|---|

| C=O Stretching | 1700 - 1780 | Confirms the presence of the dione carbonyl groups. |

| Aromatic C=C Stretching | 1450 - 1600 | Corresponds to the vibrations of the phenyl ring. |

| C-N Stretching | 1200 - 1350 | Relates to the bond connecting the phenyl and pyrrole rings. |

| C-Cl Stretching | 600 - 800 | Indicates the presence of the chloro-substituent. |

| C-Br Stretching | 500 - 600 | Indicates the presence of the bromo-substituent. |

Table 7: Predicted ¹H and ¹³C NMR Chemical Shifts

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) | Significance for Structure |

|---|---|---|---|

| ¹H NMR | Pyrrole Ring Protons | ~6.5 - 7.5 | Distinct signals confirming the maleimide (B117702) ring structure. |

| ¹H NMR | Phenyl Ring Protons | ~7.0 - 8.0 | A specific splitting pattern (e.g., doublet, doublet of doublets) that confirms the 1,3,4-substitution pattern. |

| ¹³C NMR | Carbonyl Carbons (C=O) | ~165 - 175 | Characteristic downfield signals confirming the dione functionality. |

| ¹³C NMR | Phenyl Ring Carbons | ~110 - 140 | Six distinct signals whose shifts are influenced by the attached Br, Cl, and pyrrole-dione groups. |

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

NCI analysis is typically based on the electron density (ρ) and its derivatives. The reduced density gradient (RDG) is plotted against the electron density, often multiplied by the sign of the second Hessian eigenvalue (λ₂), to distinguish between different types of interactions. nih.gov This analysis generates three-dimensional isosurfaces where interactions can be color-coded: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive interactions, such as steric clashes. researchgate.netresearchgate.net

The key intermolecular forces expected to stabilize the crystal lattice of this compound include:

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as electrophilic regions (σ-holes), enabling them to form halogen bonds with nucleophilic atoms, such as the carbonyl oxygen atoms of the dione ring from adjacent molecules. Interactions of the C-Cl···π and Cl···Cl type may also contribute to the molecular packing. nih.govmdpi.com

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···π interactions are expected. The hydrogen atoms on the phenyl and pyrrole rings can interact with the electronegative oxygen atoms of the carbonyl groups or the π-system of the aromatic rings of neighboring molecules. nih.gov

π-π Stacking: The planar structure of both the phenyl ring and the pyrrole-2,5-dione ring suggests the possibility of π-π stacking interactions between these aromatic systems in adjacent molecules, which would contribute to the stability of the crystal structure. nih.gov

The interplay and relative strengths of these interactions dictate the final three-dimensional arrangement of the molecules. Computational analysis allows for the visualization and energetic evaluation of these competing forces.

Interactive Data Table of Predicted Intermolecular Interactions

The following table summarizes the likely non-covalent interactions, the participating atomic or molecular fragments, and their anticipated role in the crystal structure of this compound, based on studies of analogous compounds.

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Expected Significance |

| Halogen Bond | C-Br / C-Cl (σ-hole) | O=C (carbonyl oxygen) | Significant contribution to packing |

| Hydrogen Bond | C-H (Aromatic/Pyrrole) | O=C (carbonyl oxygen) | Moderate contribution |

| π-π Stacking | Phenyl Ring | Phenyl Ring / Pyrrole Ring | Moderate contribution |

| C-H···π Interaction | C-H (Aromatic/Pyrrole) | Phenyl Ring / Pyrrole Ring | Weak to moderate contribution |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Significant overall contribution |

Advanced Applications in Chemical Sciences and Materials Science

Building Block in Complex Organic Synthesis

N-substituted maleimides are widely recognized for their utility as synthons in the construction of complex organic molecules. The electron-deficient nature of the maleimide (B117702) double bond makes it a reactive dienophile in Diels-Alder reactions and a Michael acceptor.

Scaffold for New Heterocyclic Systems

The pyrrole-2,5-dione core of 1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione can serve as a foundational structure for the synthesis of more complex heterocyclic systems. The double bond within the maleimide ring is a key reactive site for cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for the formation of six-membered rings. For instance, its reaction with a diene would yield a bicyclic adduct containing a pyrrolidine-2,5-dione moiety.

Furthermore, the pyrrolidine-2,5-dione ring itself is a precursor to a variety of other heterocyclic structures. mdpi.comnih.gov The imide functionality can undergo various transformations, and the carbonyl groups can be manipulated to build fused or spirocyclic systems. The bromo and chloro substituents on the phenyl ring offer additional handles for cross-coupling reactions, allowing for the introduction of further complexity and functionality into the resulting heterocyclic frameworks. These halogenated sites can participate in reactions such as Suzuki, Stille, or Heck couplings, enabling the formation of carbon-carbon or carbon-heteroatom bonds.

Precursor for Advanced Organic Ligands in Catalysis

The structural features of this compound make it an attractive precursor for the synthesis of advanced organic ligands for catalysis. The nitrogen atom of the pyrrole-2,5-dione ring and the potential for introducing other donor atoms through modification of the phenyl ring or the dione (B5365651) moiety allow for the creation of multidentate ligands.

The halogen atoms can be replaced with various functional groups, such as phosphines, amines, or pyridyls, which are known to coordinate with transition metals. The resulting ligands could find applications in various catalytic transformations, including cross-coupling reactions, asymmetric synthesis, and polymerization. The specific electronic and steric properties imparted by the 4-bromo-3-chlorophenyl group could fine-tune the catalytic activity and selectivity of the corresponding metal complexes.

Development of Novel Polymer Architectures

N-substituted maleimides are important monomers in polymer chemistry, known for producing polymers with high thermal stability and specific functionalities.

Monomer in Controlled Radical Polymerizations (e.g., RAFT, ATRP)

This compound is expected to be a suitable monomer for controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers.

The maleimide double bond readily participates in radical polymerization. acs.org The halogenated phenyl group would be retained as a side chain in the resulting polymer, imparting specific properties such as flame retardancy, increased refractive index, and altered solubility. The ability to precisely control the polymerization process would enable the creation of tailored polymeric materials for specialized applications.

Cross-linking Agent in Thermoset Polymers

The maleimide group is known to undergo thermally or photochemically induced cross-linking reactions. This makes this compound a potential cross-linking agent for the production of thermoset polymers. When blended with a base polymer containing suitable reactive groups (e.g., thiols or amines), the maleimide can form covalent bonds upon heating or irradiation, leading to the formation of a three-dimensional network structure.

The resulting thermoset materials would likely exhibit enhanced thermal stability, mechanical strength, and chemical resistance. The presence of the bromo and chloro substituents could further enhance properties such as flame retardancy.

Functionalization of Polymer Surfaces

The reactivity of the maleimide double bond towards nucleophiles, particularly thiols, makes it a valuable tool for the functionalization of polymer surfaces. This process, often referred to as "click chemistry," allows for the efficient and specific attachment of molecules to a polymer surface.

A polymer surface can be pre-functionalized with thiol groups, which can then react with this compound to introduce the halogenated phenylmaleimide (B3051593) moiety onto the surface. This modification can alter the surface properties, such as wettability, adhesion, and biocompatibility. Conversely, a polymer containing the maleimide unit can be used to attach thiol-containing biomolecules or other functional molecules to the surface.

Functionalization for Supramolecular Assemblies and Self-Assembled Systems

The rational design of supramolecular architectures relies on predictable, directional, and specific noncovalent interactions. This compound is an exemplary building block for such systems due to the array of functional groups capable of participating in self-assembly processes.

The primary interactions driving the assembly of this molecule include:

Halogen Bonding: The bromine and chlorine substituents on the phenyl ring are key to forming halogen bonds, a noncovalent interaction where the halogen atom acts as an electrophilic species. nih.gov These halogen atoms can interact with Lewis bases, such as the carbonyl oxygen atoms of adjacent pyrrole-2,5-dione rings, to form directional C—X···O (X = Br, Cl) linkages. mdpi.com The strength and linearity of these bonds are influenced by the electronic environment, making the di-substituted phenyl ring a tunable component for crystal engineering. nih.govmdpi.com Studies on related halogenated compounds show that these interactions can dictate the formation of one-dimensional chains or more complex three-dimensional networks in the solid state. researchgate.netrsc.org

π–π Stacking: The electron-deficient nature of the N-aryl maleimide system, enhanced by the electron-withdrawing halogen atoms, promotes π–π stacking interactions with other aromatic systems. These interactions contribute significantly to the stability of the resulting supramolecular structures.

By strategically modifying the substituents on the phenyl ring or the maleimide core, researchers can fine-tune these intermolecular forces to control the self-assembly process, leading to the formation of crystalline co-crystals, liquid crystals, and other ordered materials with tailored properties. nih.gov

Application in Sensor Development (e.g., Chemical Sensors)

The inherent reactivity and photophysical properties of the N-aryl maleimide scaffold make this compound a promising candidate for the development of chemical sensors. rsc.orgresearchgate.net The primary mechanism for sensing applications revolves around the maleimide group's high reactivity toward thiol (-SH) groups via a Michael addition reaction. nih.gov

This specific reactivity forms the basis for highly selective thiol detection. A sensor molecule based on this scaffold could be designed to produce a distinct optical signal, such as a change in fluorescence, upon conjugation with a thiol-containing analyte. nih.gov The process would involve:

Initial State: The maleimide derivative exhibits native fluorescence, which may be quenched or possess a specific emission wavelength.

Analyte Binding: In the presence of a thiol-containing molecule (e.g., cysteine in biological samples), a rapid and covalent thio-Michael addition occurs.

Signal Transduction: This covalent modification alters the electronic structure of the maleimide core, leading to a measurable change in its photophysical properties. This can manifest as fluorescence quenching, enhancement ("turn-on"), or a spectral shift, which can be correlated to the analyte concentration. nih.gov

The 4-bromo-3-chlorophenyl group plays a critical role in modulating the sensor's properties. The electronic effects of the halogens influence the reactivity of the maleimide double bond, potentially increasing the rate of the Michael addition. mdpi.comnih.gov Furthermore, these substituents can alter the energy levels of the molecule's frontier orbitals, thereby tuning its absorption and emission characteristics to a desired spectral window. rsc.org

Integration into Photochemical and Photophysical Systems (e.g., Fluorescence)

N-substituted maleimides are recognized as versatile fluorophores, often exhibiting large Stokes shifts, high quantum yields, and strong solvatochromism. rsc.org The photophysical properties of this compound are governed by π-π* electronic transitions centered on the conjugated maleimide system. rsc.org

Derivatives of maleimide are known to be fluorescent, with emission properties that are highly sensitive to the molecular structure and the surrounding solvent environment. nih.govrsc.org The introduction of the 4-bromo-3-chlorophenyl group is expected to significantly influence these properties in several ways:

Modulation of Electronic Transitions: The aryl group extends the π-conjugated system, which typically results in a bathochromic (red) shift of both the absorption and emission spectra compared to N-alkyl maleimides.

Charge Transfer Character: The electron-withdrawing nature of the halogenated phenyl ring coupled with the electron-accepting maleimide core can induce an intramolecular charge transfer (ICT) character in the excited state. This ICT character is often responsible for the large Stokes shifts observed in polar solvents. nih.gov

Heavy-Atom Effect: The presence of bromine, a heavy atom, can facilitate intersystem crossing from the singlet excited state (S1) to the triplet state (T1). This process can quench fluorescence but is useful in applications requiring triplet state chemistry, such as photodynamic therapy or photocatalysis.

The table below summarizes typical photophysical properties for related bisaryl-substituted maleimide derivatives, illustrating the range of behaviors that can be expected.

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |

| N-benzyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2,5-dione | Dioxane | 374 | 450 | 0.71 |

| N-benzyl-3,4-bis(4-methoxyphenyl)-1H-pyrrole-2,5-dione | Acetonitrile | 372 | 496 | 0.22 |

| N-benzyl-3-(4-methoxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Dioxane | 374 | 457 | 0.44 |

| N-benzyl-3-(4-methoxyphenyl)-4-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | Acetonitrile | 372 | 507 | 0.04 |

This data is illustrative of related maleimide structures and is adapted from studies on bisaryl-substituted maleimides. nih.gov

Role in Corrosion Inhibition Mechanisms (if applicable, focusing on chemical adsorption)

Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. mdpi.com this compound possesses the key structural features necessary for acting as a corrosion inhibitor, primarily through a mechanism of chemical adsorption onto the metal surface. researchgate.net

The inhibition mechanism involves the following steps:

Adsorption onto Metal Surface: The inhibitor molecules adsorb onto the surface of the metal (e.g., mild steel). This adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). mdpi.commdpi.com

Formation of a Protective Film: The adsorbed layer forms a protective barrier that isolates the metal surface from the corrosive medium (e.g., HCl or H₂SO₄ solution). mdpi.com

Blocking of Active Sites: The inhibitor molecules block the active anodic and cathodic sites on the metal surface, thereby suppressing the electrochemical reactions responsible for corrosion. uobaghdad.edu.iq

The chemical structure of this compound contributes to its potential inhibiting effect in several ways:

Heteroatom Coordination: The lone pair electrons on the nitrogen atom and the two carbonyl oxygen atoms of the pyrrole-2,5-dione ring can coordinate with the vacant d-orbitals of iron atoms on the steel surface. researchgate.net

π-Electron Interaction: The π-electrons of the phenyl ring can interact with the metal surface, further strengthening the adsorption.

High Surface Coverage: The planar nature of the N-aryl maleimide structure facilitates efficient packing and high surface coverage, leading to a more effective protective barrier.

Studies on related bis-maleimide and other heterocyclic derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, by following a Langmuir adsorption isotherm model, which is characteristic of monolayer chemisorption. researchgate.netugm.ac.idcarta-evidence.org The adsorption is typically a spontaneous and exothermic process. mdpi.commdpi.com

| Inhibitor Class | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Adsorption Isotherm |

| Bis-Maleimide Derivatives | Mild Steel | 0.1 M HCl | 91.3 | Langmuir |

| Thiophene Derivative | Carbon Steel | 1.0 M HCl | 97.0 | Langmuir, Freundlich |

| 2-Aminopyridine Derivatives | Carbon Steel | 0.5 M H₂SO₄ | 97.5 | Langmuir |

| Thiazolidinedione Derivatives | Carbon Steel | 1.0 M HCl | >90 | Langmuir |

This table presents data from studies on related heterocyclic compounds to illustrate the potential effectiveness of such structures as corrosion inhibitors. mdpi.commdpi.comugm.ac.idcarta-evidence.org

Conclusion and Future Research Trajectories for 1 4 Bromo 3 Chlorophenyl 1h Pyrrole 2,5 Dione

Summary of Key Findings on Synthesis and Reactivity

The synthesis and reactivity of 1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione are primarily extrapolated from established protocols for N-aryl maleimides.

Synthesis: The most common and efficient synthesis is a two-step process starting from 4-bromo-3-chloroaniline (B1265746) and maleic anhydride (B1165640).

Amidation: The primary amine (4-bromo-3-chloroaniline) reacts with maleic anhydride in a solvent like diethyl ether or N,N-dimethylformamide (DMF) at room temperature. This reaction forms the corresponding N-(4-bromo-3-chlorophenyl)maleamic acid intermediate.

Cyclodehydration: The maleamic acid is then cyclized to the target maleimide (B117702). This is typically achieved by heating the intermediate with a dehydrating agent, such as acetic anhydride and a catalyst like sodium acetate (B1210297), or by using agents like phosphorus pentoxide (P₂O₅) and concentrated sulfuric acid (H₂SO₄).

A generalized reaction scheme is presented below:

Step 1: Formation of Maleamic Acid

Step 2: Cyclodehydration to Maleimide

Reactivity: The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This makes it an excellent Michael acceptor and a dienophile in cycloaddition reactions.

Michael Addition: The compound readily undergoes Michael addition reactions with nucleophiles, particularly thiols. This "thiol-ene click" reaction is highly efficient and forms the basis for many bioconjugation strategies. mdpi.com

Radical Reactions: It can participate in radical reactions. For instance, a copper-catalyzed three-component reaction with elemental sulfur and aryl boronic acids can lead to 3,4-diarylthiolated maleimides, demonstrating a pathway to complex, highly functionalized structures. nih.gov

Cycloaddition Reactions: The electron-deficient double bond makes it a potent dienophile in Diels-Alder [4+2] cycloadditions and a partner in [2+2] photocycloadditions.

The table below summarizes key reaction types for this class of compounds.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Michael Addition | Thiols (e.g., R-SH) | Thioether adduct | mdpi.com |

| Diels-Alder | Conjugated Dienes | Bicyclic imide | researchgate.net |

| [2+2] Photocycloaddition | Alkenes, Photosensitizer, hν | Cyclobutane-fused imide | acs.orgnih.gov |

| Radical Diarylthiolation | S₈, Ar-B(OH)₂, CuI catalyst | 3,4-Diarylthiolated maleimide | nih.gov |

Identification of Unexplored Chemical Transformations and Functionalization Opportunities

While the primary reactivity of the maleimide core is well-understood, several areas offer significant opportunities for novel discoveries.